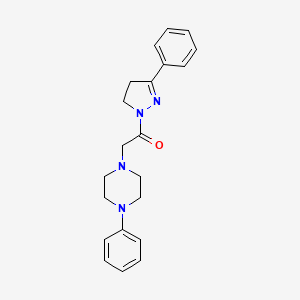
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has been widely studied for its potential use in scientific research. CPPC is a cyclopropane derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channel activity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to increase the activity of the TRP channel and the voltage-gated potassium channel, while decreasing the activity of the NMDA receptor. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to bind to specific sites on these ion channels and alter their function.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to alter the function of specific ion channels and neurotransmitter receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its ability to modulate ion channel activity in a specific and reversible manner. This allows researchers to study the effects of ion channel modulation on various physiological processes, without the need for irreversible ion channel blockers. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of more selective N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide analogs, which may allow for more precise modulation of specific ion channels and neurotransmitter receptors. Another area of interest is the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where ion channel dysfunction may play a role in disease progression. Finally, the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of pain sensation and analgesia may also be an area of future research.
Synthesemethoden
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methoxy-5-methylphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. Other methods involve the reaction of 4-chloro-2-methoxy-5-methylphenyl lithium with cyclopropanecarboxylic acid anhydride or the reaction of 4-chloro-2-methoxy-5-methylphenyl boronic acid with cyclopropanecarboxylic acid chloride.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and synaptic plasticity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of several different ion channels, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential (TRP) channel, and the voltage-gated potassium channel. These ion channels are involved in a range of physiological processes, including learning and memory, pain sensation, and neuronal excitability.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-7-5-10(11(16-2)6-9(7)13)14-12(15)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVSJPDRMOIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)


![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
